molecular formula C12H24O6 B1587234 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane CAS No. 24748-23-0

3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane

Cat. No. B1587234
CAS RN: 24748-23-0
M. Wt: 264.31 g/mol
InChI Key: KVWLLOIEGKLBPA-UHFFFAOYSA-N
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Description

3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane is a chemical compound with the molecular formula C12H24O6 . It is also known by other names such as 1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl- .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a chain of six oxygen atoms (forming the hexoxonane ring) with alternating carbon atoms. Each of the carbon atoms is attached to either an ethyl or a methyl group .

Scientific Research Applications

Explosive Compounds Research

  • Formation of Chloroderivatives in Explosives : Research by Matyáš et al. (2011) revealed new chloroderivatives of cyclic acetone peroxides, including compounds structurally similar to 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane, in reactions involving acetone and hydrogen peroxide. This study enhances understanding of the chemical formation and variations of such compounds in explosive materials (Matyáš et al., 2011).

Fuel Additives and Emission Reduction

  • Improvement in Diesel Engine Performance : Herreros et al. (2014) investigated the use of cyclic peroxides, including a compound similar to 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane, as diesel fuel additives. This research indicated the potential of such compounds to increase cetane number and reduce engine emissions, demonstrating their application in developing cleaner, more efficient fuels (Herreros et al., 2014).

Chemical Synthesis and Pharmaceutical Applications

  • Synthesis of Polyamine Wasp Toxin Analogs : Olsen et al. (2003) explored the synthesis of philanthotoxin analogs, using a process that may involve structures related to 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane. This research contributes to the development of pharmaceutical compounds, especially in the context of ionotropic receptor antagonists (Olsen et al., 2003).

Polymerization Processes

  • Initiation of Vinyl Ether Polymerization : Meirvenne et al. (1990) conducted research on the polymerization of vinyl ethers, where the initiator compound bears resemblance to 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane. This study is significant for the field of polymer chemistry, offering insights into controlled polymerization methods for creating polymers with specific properties (Meirvenne et al., 1990).

Safety And Hazards

This compound may cause skin irritation and could be fatal if swallowed and enters airways. It’s also flammable and heating may cause a fire or explosion .

properties

IUPAC Name

3,6,9-triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexaoxonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-7-10(4)13-15-11(5,8-2)17-18-12(6,9-3)16-14-10/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWLLOIEGKLBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OOC(OOC(OO1)(C)CC)(C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051913
Record name 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl-
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Product Name

3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane

CAS RN

24748-23-0
Record name 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
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Record name 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
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Record name 1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl-
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Record name 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methylethylketone peroxide trimer
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Record name 1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl
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Record name 3,6,9-TRIETHYL-3,6,9-TRIMETHYL-1,2,4,5,7,8-HEXOXONANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
Reactant of Route 2
3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
Reactant of Route 3
3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
Reactant of Route 4
3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
Reactant of Route 5
3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
Reactant of Route 6
3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane

Citations

For This Compound
2
Citations
KBPODAN MAKANAN - 2019 - tbt.bsn.go.id
Draft 24 Janua Page 1 BADAN PENGAWAS OBAT DAN MAKANAN REPUBLIK INDONESIA PERATURAN BADAN PENGAWAS OBAT DAN MAKANAN NOMOR 20 TAHUN 2019 …
Number of citations: 2 tbt.bsn.go.id
Б ФИШЕР, Й МЕЙЕР, ДЕН ВАН, Й НЮЙСИНК - 2009 - elibrary.ru
Изобретение относится к составам с циклическими пероксидами кетонов, использующимся в процессах (со) полимеризации и модификации (со) полимеров. Описываются …
Number of citations: 0 elibrary.ru

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